molecular formula C5H15Cl3O2Si3 B14308782 1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane CAS No. 114394-38-6

1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane

Cat. No.: B14308782
CAS No.: 114394-38-6
M. Wt: 297.8 g/mol
InChI Key: YOABQARGSWNFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane is a specialized organosilicon compound. It is part of the trisiloxane family, which is characterized by a silicon-oxygen backbone. This compound is notable for its unique structure, which includes three chlorine atoms and five methyl groups attached to a trisiloxane core. It is used in various industrial and scientific applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane typically involves the chlorination of 1,1,5,5,5-pentamethyltrisiloxane. This process can be carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform to facilitate the chlorination process.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are fed into the system, and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Oxidation: Under oxidative conditions, the methyl groups can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Major Products

    Substitution: The major products are substituted trisiloxanes with various functional groups.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

    Oxidation: The major products include silanols and siloxanes.

Scientific Research Applications

1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets. The chlorine atoms and methyl groups can participate in chemical reactions, leading to the formation of new compounds. The silicon-oxygen backbone provides stability and flexibility, allowing the compound to interact with different substrates and catalysts. The pathways involved include substitution, hydrolysis, and oxidation reactions, which are facilitated by the unique structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the chlorine atoms.

    1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane: Contains phenyl groups instead of chlorine atoms.

    1,3,5-Trichlorobenzene: Similar in terms of chlorine content but has a benzene ring instead of a trisiloxane backbone.

Uniqueness

1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane is unique due to its combination of chlorine atoms and methyl groups attached to a trisiloxane backbone. This structure imparts distinct chemical properties, making it valuable in various applications. The presence of chlorine atoms allows for versatile chemical modifications, while the methyl groups provide stability and hydrophobicity.

Properties

IUPAC Name

dichloro-[chloro(dimethyl)silyl]oxy-trimethylsilyloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15Cl3O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOABQARGSWNFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl3O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20765886
Record name 1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20765886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114394-38-6
Record name 1,3,3-Trichloro-1,1,5,5,5-pentamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20765886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.